Computed Lipophilicity (LogP) of 871325-17-6 vs. Closest Analog Without Methyl Substituent
The target compound exhibits a higher computed LogP (0.93) compared to the unsubstituted analog (2-fluoropyridin-3-yl)methanamine (LogP ~0.51), indicating greater lipophilicity [1]. This difference of approximately 0.42 LogP units can significantly influence membrane permeability and oral absorption potential.
| Evidence Dimension | Computed LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 0.93139582 (ACD/Labs) |
| Comparator Or Baseline | (2-Fluoropyridin-3-yl)methanamine (CAS 205744-16-7): estimated LogP ~0.51 (ChemAxon) |
| Quantified Difference | Target LogP is approximately 82% higher than comparator, or +0.42 units. |
| Conditions | Calculated values using Advanced Chemistry Development (ACD/Labs) V11.02 software . |
Why This Matters
Procurement of 871325-17-6 provides a building block with increased lipophilicity, which is a critical parameter for optimizing ADME properties in drug discovery campaigns.
- [1] PubChem. (2024). (2-Fluoropyridin-3-yl)methanamine. CAS 205744-16-7. View Source
